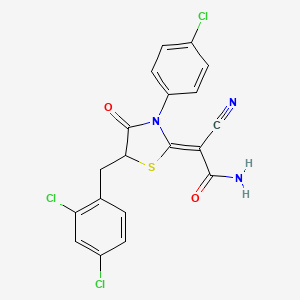
(Z)-2-(3-(4-氯苯基)-5-(2,4-二氯苄基)-4-氧代噻唑烷-2-亚基)-2-氰基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C19H12Cl3N3O2S and its molecular weight is 452.73. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
研究表明,该化合物具有显著的抗菌特性。它已被测试对多种细菌和真菌菌株,证明其抑制其生长的有效性。 这使其成为开发新的抗菌剂以对抗耐药菌株的潜在候选药物 .
抗癌特性
研究表明,该化合物具有抗癌活性。它已被发现诱导癌细胞凋亡,从而抑制其增殖。 该特性在开发旨在治疗各种类型癌症的新化疗药物方面特别有价值 .
抗炎作用
该化合物的抗炎特性已被研究。它在通过抑制促炎细胞因子的产生来减少炎症方面显示出潜力。 这使其成为治疗关节炎和炎症性肠病等炎症性疾病的有希望的候选药物 .
抗氧化活性
研究强调了该化合物的抗氧化特性。它具有清除自由基和减少氧化应激的能力,这有利于预防细胞损伤和衰老。 该应用在开发旨在增强氧化应激抵抗力的补充剂和药物方面特别相关 .
神经保护作用
该化合物的抗神经保护作用已被研究。它在保护神经元免受氧化应激和炎症造成的损害方面显示出潜力。 这在阿尔茨海默病和帕金森病等神经退行性疾病的背景下尤其重要 .
生物活性
(Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H14Cl2N4OS
- Molecular Weight : 396.30 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific studies and findings related to its biological activity.
In Vitro Studies
-
Cytotoxicity Assessment :
- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The MTT assay revealed an IC50 value of approximately 5.36 µg/mL for MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like 5-Fluorouracil .
- Mechanism of Action :
- Apoptotic Pathway Activation :
Comparative Analysis Table
| Cell Line | IC50 (µg/mL) | Mechanism of Action | Apoptosis Indicators |
|---|---|---|---|
| MCF-7 | 5.36 | G2/M phase arrest | Increased Bax/Bcl-2 ratio |
| HepG2 | 10.10 | S phase arrest | Elevated caspase-9 levels |
Study 1: Efficacy in Tumor Models
A study involving sarcoma-bearing mouse models demonstrated that systemic administration of the compound significantly reduced tumor size compared to control groups. Histological analyses showed increased apoptosis in tumor tissues treated with the compound .
Study 2: Selectivity Profile
In a selectivity study, it was observed that the compound exhibited higher cytotoxicity towards cancerous cells than normal Vero cells, highlighting its potential as a selective anticancer agent .
属性
IUPAC Name |
(2Z)-2-[3-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O2S/c20-11-3-5-13(6-4-11)25-18(27)16(28-19(25)14(9-23)17(24)26)7-10-1-2-12(21)8-15(10)22/h1-6,8,16H,7H2,(H2,24,26)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGGUPMYBLGQSF-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














